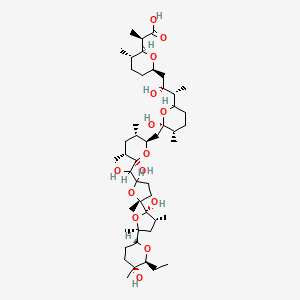

Desmethylalborixin

Description

Properties

IUPAC Name |

(2R)-2-[(2S,3S,6R)-6-[(2R,3S)-3-[(2R,5S,6R)-6-[[(2R,3S,5R,6R)-6-[(R)-[(2S,5S)-5-[(2R,3R,5S)-5-[(2R,5R,6S)-6-ethyl-5-hydroxy-5-methyloxan-2-yl]-2-hydroxy-3,5-dimethyloxolan-2-yl]-5-methyloxolan-2-yl]-hydroxymethyl]-6-hydroxy-3,5-dimethyloxan-2-yl]methyl]-6-hydroxy-5-methyloxan-2-yl]-2-hydroxybutyl]-3-methyloxan-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H82O14/c1-12-37-42(9,52)19-18-38(57-37)43(10)23-29(6)47(55,61-43)44(11)20-17-35(58-44)40(49)46(54)28(5)21-26(3)36(60-46)24-45(53)27(4)14-16-34(59-45)30(7)33(48)22-32-15-13-25(2)39(56-32)31(8)41(50)51/h25-40,48-49,52-55H,12-24H2,1-11H3,(H,50,51)/t25-,26-,27-,28+,29+,30-,31+,32+,33+,34+,35-,36+,37-,38+,39-,40+,42+,43-,44-,45+,46+,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBSGLXIQBCTKN-SARHNJKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(CCC(O1)C2(CC(C(O2)(C3(CCC(O3)C(C4(C(CC(C(O4)CC5(C(CCC(O5)C(C)C(CC6CCC(C(O6)C(C)C(=O)O)C)O)C)O)C)C)O)O)C)O)C)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@](CC[C@@H](O1)[C@@]2(C[C@H]([C@@](O2)([C@@]3(CC[C@H](O3)[C@H]([C@]4([C@@H](C[C@@H]([C@H](O4)C[C@@]5([C@H](CC[C@@H](O5)[C@@H](C)[C@@H](C[C@H]6CC[C@@H]([C@H](O6)[C@@H](C)C(=O)O)C)O)C)O)C)C)O)O)C)O)C)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H82O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

871.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36505-48-3 | |

| Record name | (αR,2S,3S,6R)-6-[(2R,3S)-3-[(2R,5S,6R)-6-[[(2R,3S,5R,6R)-6-[(R)-[(2S,2′R,3′R,5S,5′S)-5′-[(2R,5R,6S)-6-Ethyltetrahydro-5-hydroxy-5-methyl-2H-pyran-2-yl]octahydro-2′-hydroxy-2,3′,5′-trimethyl[2,2′-bifuran]-5-yl]hydroxymethyl]tetrahydro-6-hydroxy-3,5-dimethyl-2H-pyran-2-yl]methyl]tetrahydro-6-hydroxy-5-methyl-2H-pyran-2-yl]-2-hydroxybutyl]tetrahydro-α,3-dimethyl-2H-pyran-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36505-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The preparation of desmethylalborixin involves several synthetic routes and reaction conditions. While specific details on the synthesis are limited, it is generally prepared through the modification of alborixin. The process typically involves the removal of a methyl group from alborixin, resulting in the formation of this compound . Industrial production methods may involve large-scale synthesis using similar chemical reactions, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Desmethylalborixin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Desmethylalborixin has several scientific research applications, including:

Biology: It has been studied for its potential role in inducing autophagy, a process that helps clear amyloid-beta in microglial and primary neuronal cells. This makes it a potential therapeutic lead for Alzheimer’s disease.

Mechanism of Action

Desmethylalborixin exerts its effects by inducing autophagy through the inhibition of the phosphoinositide 3-kinase-AKT pathway . This inhibition leads to the upregulation of autophagy-related proteins such as Beclin 1, ATG5, and ATG7, and increased lysosomal activities . The compound’s ability to clear amyloid-beta is associated with the inhibition of the phosphatase and tensin homolog (PTEN) and the subsequent inhibition of the AKT pathway .

Comparison with Similar Compounds

Desmethylalborixin is similar to other oligosaccharides and ion chelators. Some related compounds include:

Alborixin: The parent compound from which this compound is derived.

Triacontanoic acid: Another long-chain fatty acid with similar chelating properties.

Hexacosanoic acid: A fatty acid with similar membrane permeating properties.

This compound is unique due to its specific ability to induce autophagy and clear amyloid-beta, making it a promising candidate for therapeutic applications in neurodegenerative diseases .

Biological Activity

Desmethylalborixin, a naturally occurring compound, has garnered attention for its diverse biological activities. This article explores its effects on various biological systems, focusing on its antioxidant, anticancer, antimicrobial, and anti-inflammatory properties. The findings are supported by relevant case studies and data tables.

This compound is a type of flavonoid, known for its potential health benefits. Its structure allows it to interact with various biological targets, influencing cellular processes.

Antioxidant Activity

The antioxidant properties of this compound have been demonstrated in several studies. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related damage.

- Study Findings : A study highlighted that extracts containing this compound exhibited significant antioxidant activity against hydrogen peroxide-induced cell damage in human dermal fibroblasts (HDF) .

| Concentration (μg/mL) | Cell Viability (%) | Treatment Type |

|---|---|---|

| 0 | 40 | Control |

| 25 | 75 | This compound Extract |

| 50 | 85 | This compound Extract |

| 100 | 92 | This compound Extract |

This table summarizes the protective effects of this compound at varying concentrations, indicating a dose-dependent response.

Anticancer Properties

This compound has shown promise in cancer research, particularly regarding its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines.

- Case Study : In vitro studies have demonstrated that this compound can significantly reduce the viability of breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways .

The compound appears to interfere with key signaling pathways involved in cancer progression:

- Cyclin Regulation : Decreased levels of cyclins D1 and E were observed, suggesting a blockade in the cell cycle progression.

- NF-kB Pathway : Inhibition of the NF-kB signaling pathway was also noted, which is critical for tumor survival and proliferation .

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens.

- Research Findings : Studies have reported that it possesses activity against both gram-positive and gram-negative bacteria, indicating its potential as an antimicrobial agent .

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Salmonella typhimurium | 75 |

This table presents the MIC values for various pathogens, demonstrating the compound's effectiveness as an antimicrobial agent.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored.

- Study Insights : Research indicated that this compound significantly reduced inflammation markers in animal models of arthritis and colitis .

The anti-inflammatory effects are believed to be mediated through:

- Inhibition of Pro-inflammatory Cytokines : The compound reduces levels of TNF-alpha and IL-6.

- Blocking NF-kB Activation : Similar to its anticancer effects, this compound inhibits the NF-kB pathway, which is a central regulator of inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.